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Introduction
Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene

expression through the acetylation of lysine residues on histone tails. This post-translational

modification neutralizes the positive charge of lysine, weakening the interaction between

histones and DNA and leading to a more open chromatin structure that is permissive for

transcription. The N-terminal tail of histone H4 is a primary target for many HATs, making

synthetic peptides derived from this region valuable substrates for in vitro HAT activity assays.

This document provides detailed application notes and protocols for the use of the Histone H4
(2-21) peptide as a substrate in HAT assays, intended for researchers in academia and

industry involved in epigenetics and drug discovery.

The Histone H4 (2-21) peptide, with the sequence SGRGKGGKGLGKGGAKRHRKV,

encompasses several key lysine residues (K5, K8, K12, K16) that are acetylated by various

HATs, including p300/CBP and GCN5. Its use as a substrate allows for the sensitive and

specific measurement of HAT activity, making it an ideal tool for enzyme kinetics, inhibitor

screening, and mechanistic studies.

Applications
The Histone H4 (2-21) peptide is a versatile substrate for a range of HAT assay formats, each

with its own advantages and applications.
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Enzyme Kinetics and Mechanistic Studies: The peptide can be used to determine key kinetic

parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for various

HAT enzymes. This information is fundamental to understanding the catalytic mechanism

and substrate specificity of a given HAT.

High-Throughput Screening (HTS) for Inhibitor Discovery: Due to its solubility and defined

sequence, the H4 (2-21) peptide is well-suited for HTS campaigns to identify small molecule

inhibitors of HATs. Both radioactive and non-radioactive assay formats can be adapted to a

96- or 384-well plate format for automated screening.

Selectivity Profiling of HAT Inhibitors: The activity of a putative HAT inhibitor can be tested

against a panel of different HAT enzymes using the H4 (2-21) peptide as a common

substrate to determine its selectivity profile.

Validation of Recombinant HAT Activity: The peptide serves as a reliable substrate to confirm

the enzymatic activity of purified recombinant HAT proteins.

Data Presentation
Table 1: Kinetic Parameters of HATs with Histone H4 N-
terminal Peptides
Note: Data for the exact H4 (2-21) peptide is limited in the literature. The following table

includes data for highly similar H4 N-terminal peptides and should be considered as an

approximation.

HAT Enzyme
Peptide
Substrate

Km (µM) kcat (min⁻¹) Reference

p300 H4-15 155 ± 19 40 ± 2 [1]

Hat1 H4 (1-19) ~250 N/A [2]

N/A: Not Available

Table 2: IC50 Values of Common HAT Inhibitors
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Note: The substrate used in these assays may not have been Histone H4 (2-21) in all cases.

These values should be used as a general reference.

Inhibitor Target HAT IC50 Reference

Anacardic Acid p300/PCAF
~8.5 µM (p300), ~5

µM (PCAF)
[3]

C646 p300/CBP 400 nM (Ki) [1]

Garcinol p300/PCAF
~7 µM (p300), ~5 µM

(PCAF)
[4]

Butyrolactone 3 Gcn5 100 µM [3]

MG149 Tip60 74 µM [3]

Experimental Protocols
Two common methods for measuring HAT activity using the Histone H4 (2-21) peptide are the

radioactive filter binding assay and the non-radioactive fluorogenic assay.

Protocol 1: Radioactive Filter Binding Assay
This traditional and highly sensitive method measures the incorporation of radiolabeled acetyl

groups from [³H]- or [¹⁴C]-acetyl-CoA into the histone peptide.

Materials:

Histone H4 (2-21) peptide

Recombinant HAT enzyme (e.g., p300, GCN5)

[³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA

HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Stop Solution (e.g., 10% trichloroacetic acid (TCA))

P81 phosphocellulose filter paper
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Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

Scintillation cocktail

Scintillation counter

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL

reaction, a typical setup is:

5 µL of 5x HAT Assay Buffer

x µL of Histone H4 (2-21) peptide (to achieve desired final concentration, e.g., 10-100 µM)

x µL of [³H]-acetyl-CoA (e.g., 0.1-0.5 µCi)

x µL of recombinant HAT enzyme (e.g., 50-100 ng)

ddH₂O to a final volume of 25 µL.

Initiate Reaction: Start the reaction by adding the HAT enzyme.

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes),

ensuring the reaction is in the linear range.

Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

Filter Binding: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

Washing: Wash the filter paper three times for 5 minutes each in Wash Buffer to remove

unincorporated [³H]-acetyl-CoA.

Drying: Briefly rinse the filter paper with acetone and let it air dry completely.

Counting: Place the dry filter paper in a scintillation vial, add scintillation cocktail, and

measure the incorporated radioactivity using a scintillation counter.
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Protocol 2: Non-Radioactive Fluorogenic Assay
This method offers a safer and higher-throughput alternative to the radioactive assay. It

measures the production of Coenzyme A (CoA-SH), a product of the acetylation reaction, using

a thiol-sensitive fluorescent probe.

Materials:

Histone H4 (2-21) peptide

Recombinant HAT enzyme (e.g., p300, GCN5)

Acetyl-CoA (non-radioactive)

HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

Thiol-sensitive fluorescent probe (e.g., ThioGlo™, CPM)

96-well black, flat-bottom plate

Fluorescence plate reader

Procedure:

Reaction Setup: In a well of a 96-well plate, prepare the reaction mixture. For a 50 µL

reaction, a typical setup is:

10 µL of 5x HAT Assay Buffer

x µL of Histone H4 (2-21) peptide (to achieve desired final concentration, e.g., 10-100 µM)

x µL of Acetyl-CoA (e.g., 50 µM final concentration)

x µL of recombinant HAT enzyme (e.g., 50-100 ng)

ddH₂O to a final volume of 50 µL.

Initiate Reaction: Start the reaction by adding the HAT enzyme.
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Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).

Detection: Add the fluorescent probe according to the manufacturer's instructions. This may

involve a "develop" step where the plate is incubated for a short period to allow the

fluorescent signal to stabilize.

Measurement: Read the fluorescence on a plate reader at the appropriate excitation and

emission wavelengths for the chosen probe.
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Caption: Signaling pathway of Histone H4 (2-21) acetylation by HATs.
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Caption: General experimental workflow for a HAT assay using H4 (2-21).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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